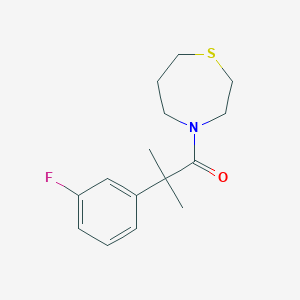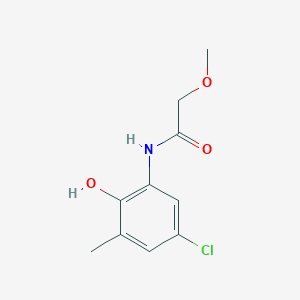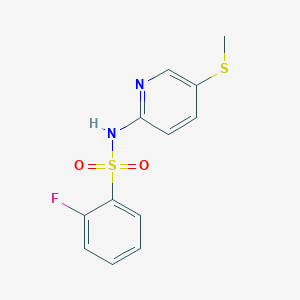
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide, also known as Mps1-IN-3, is a small molecule inhibitor that has shown promising results in the field of cancer research. It has been studied extensively for its ability to inhibit the activity of Mps1 kinase, which is a key player in the regulation of the mitotic checkpoint.
作用機序
Mps1 kinase is a key player in the regulation of the mitotic checkpoint, which ensures proper chromosome segregation during cell division. N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide inhibits the activity of Mps1 kinase, leading to defects in the mitotic checkpoint and ultimately cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation and ultimately cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects. However, it is important to note that this compound may also affect normal cells, leading to potential toxicity.
実験室実験の利点と制限
One advantage of N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is its specificity for Mps1 kinase, making it a potentially powerful tool for studying the mitotic checkpoint. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, one limitation of this compound is its potential toxicity to normal cells, which may limit its use in clinical settings.
将来の方向性
For research on N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide include further studies on its potential use as an anticancer agent, particularly in combination therapy. Additionally, more research is needed to determine the potential toxicity of this compound to normal cells and to identify potential biomarkers for patient selection. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine the optimal dosing and administration schedule for clinical use.
合成法
The synthesis of N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-bromo-5-methylpyridine with thiourea to form 2-(5-methylsulfanylpyridin-2-yl)thiourea. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, this compound. The purity of the final product is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-17-10-7-8-12(13-9-10)14-18(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCDSVVKRTBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)


![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)